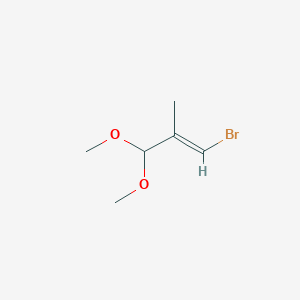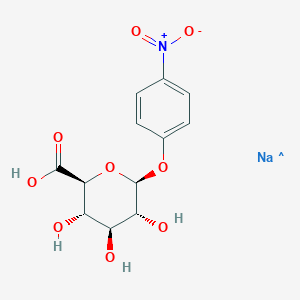
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the molecular formula C26H31AuF6NO4PS2 and a molecular weight of 827.59 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide→(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substrates: Various organic molecules, including alkenes, alkynes, and aromatic compounds.
Reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions.
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example:
Oxidation reactions: Produce oxidized organic compounds.
Reduction reactions: Yield reduced organic molecules.
Substitution reactions: Form new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, cycloadditions, and rearrangements .
Biology and Medicine
While specific biological and medical applications are less documented, gold-based compounds are generally explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable for efficient and selective chemical transformations.
Mechanism of Action
The mechanism by which (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the activation of substrates through coordination to the gold center. This coordination facilitates the formation of reactive intermediates, which then undergo subsequent chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
Uniqueness
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C26H32AuF6NO4PS2+ |
|---|---|
Molecular Weight |
828.6 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1 |
InChI Key |
BNWAOBDZVAQFCC-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)
![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)


![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
